molecular formula C15H14N6O3S B11012120 N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11012120
M. Wt: 358.4 g/mol
InChI Key: MPZJYMDNHHDIHI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features a thiazole ring, a benzotriazinone moiety, and a glycinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Introduction of the Benzotriazinone Moiety: This step involves the synthesis of the benzotriazinone ring, which can be achieved through the reaction of appropriate anilines with nitrous acid, followed by cyclization.

    Coupling with Glycinamide: The final step involves coupling the benzotriazinone and thiazole intermediates with glycinamide under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzotriazinone moiety can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced composites.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiazole and benzotriazinone rings may play a crucial role in binding to these targets, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]alaninamide: Similar structure but with an alaninamide group instead of glycinamide.

    N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]serinamide: Contains a serinamide group, offering different reactivity and biological activity.

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N6O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C15H14N6O3S/c1-9-6-17-15(25-9)18-12(22)7-16-13(23)8-21-14(24)10-4-2-3-5-11(10)19-20-21/h2-6H,7-8H2,1H3,(H,16,23)(H,17,18,22)

InChI Key

MPZJYMDNHHDIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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